2-Bromo-4'-Fluorobenzophenone

Übersicht

Beschreibung

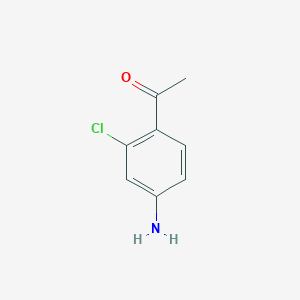

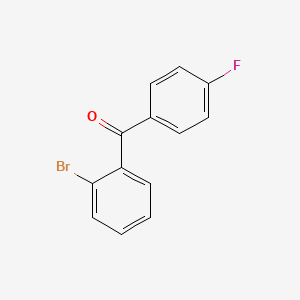

2-Bromo-4'-Fluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of bromine and fluorine substituents on the aromatic rings. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4'-Fluorobenzophenone involves various strategies. For instance, the photoinduced C-Br homolysis of 2-bromobenzophenones can lead to the formation of fluorenones through Pschorr cyclization, where the substituents on the phenyl rings significantly influence the reactivity of the resulting radicals . Additionally, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde through condensation reactions and oxidative polycondensation in an aqueous alkaline medium indicates the versatility of bromo-substituted compounds in polymer chemistry . Furthermore, the halodeboronation of aryl boronic acids has been employed to synthesize various bromo-substituted aromatic nitriles, demonstrating the utility of bromine in facilitating such transformations .

Molecular Structure Analysis

The molecular structure of bromo-fluoro benzophenone derivatives has been extensively studied using spectroscopic and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, revealing insights into its intermolecular contacts . Similarly, the structural, spectroscopic, and electronic properties of a Schiff-base molecule with bromo and fluoro substituents were investigated, providing detailed information on molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

The reactivity of bromo-fluoro benzophenone derivatives in chemical reactions is influenced by the presence of halogen substituents. For instance, the photoinduced homolysis of 2-bromoarylketones and subsequent cyclization to fluorenones is a reaction where the electronic effects of substituents play a crucial role . Additionally, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans in the presence of trace amounts of copper catalyst showcases the potential of bromo-substituted compounds in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluoro benzophenone derivatives are characterized by various analytical techniques. The polymorphism of 4-bromobenzophenone has been studied using single-crystal and powder X-ray diffractometry, revealing the existence of different polymorphs with distinct physical properties . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde have been characterized, highlighting the impact of substituents on these properties . Additionally, the synthesis and characterization of a Schiff-base molecule with bromo and fluoro substituents provided insights into its spectroscopic and electronic properties, including its polarizability and hyperpolarizability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Organic Chemistry

2-Bromo-4'-Fluorobenzophenone has been explored in the field of organic synthesis. Research has demonstrated its use in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of fluorinated 1,5 – Benzothiazepines and Pyrazolines, showcasing its versatility in organic reactions and compound formations (Jagadhani, Kundlikar, & Karale, 2015).

Metabolic Pathways and Toxicity Analysis

2-Bromo-4'-Fluorobenzophenone has been studied in the context of its metabolic pathways and potential toxic effects. While this specific compound was not directly examined, related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have been studied to understand their metabolism in various species, including humans. This research is crucial for understanding the potential impact and behavior of similar compounds in biological systems (Carmo et al., 2005).

Environmental Impact and Degradation Studies

The degradation and environmental impact of related bromophenol compounds have been a focus of research. For example, studies on the oxidative thermal degradation of 2-bromophenol, a compound structurally similar to 2-Bromo-4'-Fluorobenzophenone, have been conducted to understand the formation of hazardous byproducts like dibenzo-p-dioxin under various conditions. This research is essential for assessing the environmental and health risks associated with the use and disposal of such compounds (Evans & Dellinger, 2005).

Exploration in Photodynamic Therapy

2-Bromo-4'-Fluorobenzophenone-related compounds have been investigated for their potential applications in photodynamic therapy, particularly in the treatment of cancer. Studies have focused on synthesizing and characterizing compounds that could be effective as photosensitizers, demonstrating the compound's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Electoanalytical Studies for Metabolite Determination

Electroanalytical methods have been developed to determine aminohalogenbenzophenones, which are metabolites of psychotropic drugs. This research is indicative of the potential use of 2-Bromo-4'-Fluorobenzophenone in developing analytical methods for drug metabolite detection, which is vital for drug testing and forensic analysis (Fernandez, Alonso, Jiménez, & Rodriguez, 1995).

Safety And Hazards

2-Bromo-4’-Fluorobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

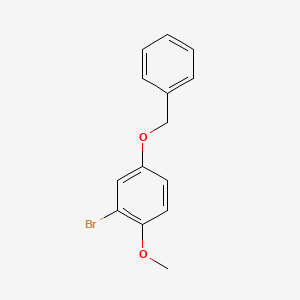

(2-bromophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDPRFGMOLQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501906 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-Fluorobenzophenone | |

CAS RN |

573-46-6 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)